4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Description
Chemical Structure and Properties The compound 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol features a central 1,2-oxazole ring substituted at position 4 with a 2-methoxyphenyl group and at position 5 with a benzene-1,3-diol moiety. This hybrid structure combines aromatic, heterocyclic, and phenolic elements, which are critical for its physicochemical and biological properties. Key characteristics include:
- Molecular formula: C₁₆H₁₂N₂O₄.
- Hydrogen bonding capacity: Two hydroxyl groups (H-bond donors) and multiple H-bond acceptors (oxazole N/O, methoxy O).
- Planarity: The oxazole and adjacent phenyl rings likely adopt a near-planar conformation, facilitating π-π stacking interactions in solid-state or biological environments .
Oxazole formation: Cyclocondensation of a substituted hydroxybenzamide with a 2-methoxyphenyl-substituted nitrile under acidic conditions .
Hydroxyl group protection: Use of acetyl or benzyl groups during synthesis to prevent undesired side reactions .
Characterization: ¹H/¹³C NMR, IR, and mass spectrometry for structural validation .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-5-3-2-4-11(15)13-9-17-21-16(13)12-7-6-10(18)8-14(12)19/h2-9,18-19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFETQTNBBJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Quinones
Reduction: Isoxazolines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Heterocycle Impact :
- The 1,2-oxazole core in the target compound confers greater metabolic stability compared to 1,3,4-oxadiazoles (e.g., compound in ), which are prone to hydrolysis in vivo .
- Pyrazole derivatives (e.g., ) exhibit higher dipole moments due to their aromatic N–N bonds, enhancing interactions with polar enzyme pockets.
Benzene-1,3-diol moieties (shared with oxyresveratrol ) provide strong antioxidant activity via radical scavenging, but the oxazole ring in the target compound may reduce phenolic oxidation susceptibility.
Compared to oxyresveratrol, the absence of a conjugated ethenyl bridge reduces π-stacking capacity but increases synthetic accessibility .
Physicochemical and Pharmacokinetic Comparison
Table 2: Calculated Properties (Data Sources: )
| Property | Target Compound | Oxyresveratrol | 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one |
|---|---|---|---|
| Molecular Weight | 296.28 | 244.24 | 396.41 |
| H-Bond Donors | 2 | 4 | 0 |
| H-Bond Acceptors | 5 | 6 | 6 |
| logP (Predicted) | 2.5 | 2.1 | 3.8 |
| PSA (Ų) | 87.7 | 110.4 | 86.3 |
Key Observations:
- The target compound’s polar surface area (PSA) (87.7 Ų) balances membrane permeability and solubility, outperforming oxyresveratrol (110.4 Ų) in bioavailability .
- The absence of H-bond donors in the oxadiazole-phthalazinone derivative correlates with lower aqueous solubility but higher blood-brain barrier penetration.
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